Epidepride

Overview

Description

Epidepride is a compound with a high affinity for dopamine D2 and D3 receptors. It is primarily used as a radiotracer in single-photon emission computed tomography (SPECT) imaging to study the dopaminergic system in the brain . The molecular formula of this compound is C16H23IN2O3, and it is known for its exceptional binding properties, making it a valuable tool in neuroimaging .

Preparation Methods

Epidepride can be synthesized through a series of chemical reactions starting from 3-methoxysalicylic acid. The synthesis involves five steps, including iodination and coupling reactions . The reaction conditions are carefully controlled to ensure high yield and purity. Industrial production methods often involve the use of oxidizing agents such as chloramine-T, iodogen, and hydrogen peroxide to achieve the desired radiochemical yield and purity . The optimized radiochemical yield is about 90%, with a radiochemical purity of 99.9% .

Chemical Reactions Analysis

Epidepride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and hydrogen peroxide . For instance, in the presence of hydrogen peroxide, this compound undergoes oxidative decomposition, resulting in the formation of a major oxidation product with an m/z value of 435 . The reaction conditions, such as pH and temperature, are crucial in determining the stability and degradation pathways of this compound .

Scientific Research Applications

Epidepride is widely used in scientific research, particularly in the field of neuroimaging. It is employed as a high-affinity radiotracer for imaging dopamine D2 and D3 receptors in the brain using SPECT . This application is valuable in studying various neurological and psychiatric disorders, including schizophrenia and Parkinson’s disease . Additionally, this compound’s ability to bind to extrastriatal receptors makes it a unique tool for mapping the dopaminergic system in both preclinical and clinical settings .

Mechanism of Action

Epidepride exerts its effects by binding with high affinity to dopamine D2 and D3 receptors . This binding inhibits the action of dopamine at these receptors, allowing for the visualization of receptor distribution and density in the brain . The molecular targets of this compound include both striatal and extrastriatal regions, making it a versatile radiotracer for studying the dopaminergic system .

Comparison with Similar Compounds

Epidepride is often compared with other radioligands such as [18F]fallypride and [76Br]isoremoxipride . While these compounds also target dopamine D2 receptors, this compound’s high affinity and ability to bind to extrastriatal receptors set it apart . Additionally, this compound has been labeled with both iodine-123 and carbon-11, allowing for versatile imaging applications using SPECT and positron emission tomography (PET) . This versatility and high binding affinity make this compound a unique and valuable tool in neuroimaging research.

Biological Activity

Epidepride is a potent and selective ligand for dopamine D2 and D3 receptors, primarily utilized in neuroimaging. Its biological activity is significant in the context of psychiatric disorders, addiction studies, and neurological research. This article delves into the compound's pharmacological properties, biodistribution, and clinical applications, supported by data tables and relevant case studies.

This compound is a derivative of raclopride, characterized by its high affinity for dopamine receptors. It acts as an antagonist at D2/D3 receptors, influencing dopaminergic signaling pathways that are crucial in various neuropsychiatric conditions. The binding affinity of this compound to these receptors is substantially higher than that of many other ligands, making it an invaluable tool in both research and clinical settings.

Biodistribution Studies

Recent studies have focused on the biodistribution of radiolabeled this compound, particularly using the iodine-124 isotope. The biodistribution data reveal critical insights into how this compound behaves in biological systems:

| Organ | Residence Time (hrs) | Activity Clearance (%) |

|---|---|---|

| Striatum | 24 | 80% decrease at 24 hrs |

| Cerebellum | 24 | 96% decrease at 48 hrs |

| Urinary Bladder | 2 | 75% activity clearance |

| Intestines | 48 | Significant activity observed |

The table illustrates that this compound exhibits prolonged retention in the striatum compared to other regions, indicating its potential for effective imaging of dopaminergic pathways .

Neuroimaging

This compound is employed as a radiotracer in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging. Its high specificity for D2/D3 receptors allows for detailed visualization of dopaminergic activity in the brain. A notable study demonstrated that 124I-epidepride could distinguish between healthy subjects and those with dopamine dysregulation disorders .

Case Studies

- Dopamine Dysregulation Syndrome : A study involving patients with Parkinson's disease showed that imaging with this compound could effectively reveal alterations in D2 receptor availability, correlating with clinical symptoms such as motor fluctuations .

- Addiction Research : In addiction studies, this compound has been used to assess changes in dopamine receptor availability following substance use. Research indicated that chronic substance abuse leads to downregulation of D2 receptors, which can be quantitatively assessed using this compound PET imaging .

Research Findings

Recent advancements have highlighted the utility of this compound beyond mere imaging. It has been implicated in research exploring the mechanisms underlying addiction and mood disorders:

- A study demonstrated that administration of this compound led to a significant modulation of dopaminergic transmission in animal models, suggesting potential therapeutic applications for mood stabilization .

- Another investigation found that this compound administration resulted in observable changes in behavior consistent with alterations in dopaminergic signaling pathways, reinforcing its role as a research tool for neuropharmacological studies .

Q & A

Basic Research Questions

Q. What are the standard protocols for quantifying D2/3 receptors using [123I]epidepride in SPECT imaging?

The multi-injection protocol is widely used for absolute quantification. This involves three sequential injections: a high-specific-activity [123I]this compound dose, a co-injection of labeled and unlabeled compound at 180 minutes, and a final unlabeled dose at 240 minutes. This approach allows separation of free and specific binding components and enables Scatchard analysis for receptor density (Bmax) and affinity (Kd) estimation . Specific activities and doses should be optimized based on prior simulation studies to ensure occupancy levels (~20–40%) suitable for both striatal and extrastriatal regions .

Q. How is the Lassen Plot applied to calculate D2/3 receptor occupancy in clinical studies?

The Lassen Plot method uses paired distribution volume (VT) measurements before and after treatment (e.g., antipsychotic administration). By plotting baseline VT against post-treatment VT across regions (e.g., frontal cortex, cerebellum), linear regression provides the occupancy slope. Cerebellar VT serves as a nondisplaceable reference. This method is critical for extrastriatal occupancy studies, as it accounts for nonspecific binding variations .

Q. What validation steps ensure specificity of [123I]this compound binding to D2/3 receptors in vitro?

In vitro validation includes:

- Competition assays : Test displacement by D2/3 antagonists (e.g., raclopride) but not non-D2 ligands (e.g., SCH 23390 for D1 receptors) .

- Scatchard analysis : Confirm linearity in striatal membranes (indicative of single-site binding) and compare IC50 values across brain regions to rule out off-target binding (e.g., α2-adrenergic receptors in the hippocampus) .

- Correlation with [3H]spiperone binding : High correlation (r = 0.99) confirms D2-specific labeling .

Advanced Research Questions

Q. How can simulation studies optimize [123I]this compound dosing for simultaneous striatal and extrastriatal quantification?

Striatal (high receptor density) and extrastriatal (low density) regions require different unlabeled this compound doses to achieve comparable occupancy. Simulations based on prior multi-injection data can model dose-occupancy curves for both regions. For example, a 2.5 nmol/kg dose may occupy ~30% of striatal receptors while achieving ~50% extrastriatal occupancy due to lower appKd in extrastriatal areas. Adjustments should balance signal-to-noise ratios across regions .

Q. What methodological strategies address contradictions in [123I]this compound binding data between preclinical and human studies?

Discrepancies often arise from differences in free fraction (fP) or blood-brain barrier permeability. To resolve this:

- Normalize binding potential (BPND) : Use fP-corrected BPND = (VT − VND)/fP, where VND is nondisplaceable distribution volume (e.g., cerebellar VT) .

- Cross-validate with autoradiography : Compare in vivo SPECT data with ex vivo autoradiography in animal models to confirm regional binding patterns .

Q. How does the partial saturation protocol improve [123I]this compound quantification in low-density regions?

Partial saturation involves co-injecting unlabeled this compound to block a subset of receptors, enabling Scatchard analysis without requiring full receptor saturation. This method increases sensitivity in extrastriatal regions by reducing the impact of nonspecific binding. For optimal results, use a dose occupying 20–40% of receptors and validate with full kinetic modeling .

Q. What statistical approaches are recommended for analyzing [123I]this compound data in longitudinal animal studies?

- Mixed-effects models : Account for within-subject correlations in repeated scans.

- Error propagation analysis : Quantify uncertainties from radiotracer decay, ROI delineation, and plasma input function measurements .

- Bonferroni correction : Adjust for multiple comparisons when evaluating occupancy across brain regions .

Q. Methodological Best Practices

- Dose calibration : Predefine unlabeled this compound doses using simulation tools to avoid under/over-saturation .

- ROI standardization : Use anatomical MRI co-registration to define striatal subregions (e.g., caudate, putamen, nucleus accumbens) and extrastriatal areas (e.g., thalamus, midbrain) .

- Data transparency : Report fP, VND, and appKd values to facilitate cross-study comparisons .

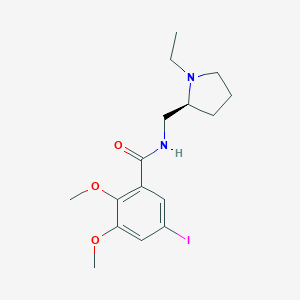

Properties

CAS No. |

107188-87-4 |

|---|---|

Molecular Formula |

C16H23IN2O3 |

Molecular Weight |

418.27 g/mol |

IUPAC Name |

N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-5-iodo-2,3-dimethoxybenzamide |

InChI |

InChI=1S/C16H23IN2O3/c1-4-19-7-5-6-12(19)10-18-16(20)13-8-11(17)9-14(21-2)15(13)22-3/h8-9,12H,4-7,10H2,1-3H3,(H,18,20)/t12-/m0/s1 |

InChI Key |

APNNSBJHVTUORL-LBPRGKRZSA-N |

SMILES |

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2)I)OC)OC |

Isomeric SMILES |

CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2)I)OC)OC |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2)I)OC)OC |

Key on ui other cas no. |

107188-87-4 |

Synonyms |

epidepride N-((1-ethyl-2-pyrrolidinyl)-methyl)-5-iodo-2,3-dimethoxybenzamide |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.